6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide
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Overview
Description
6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a carboxamide group and a dioxaborolane moiety. The presence of the dioxaborolane group makes it particularly useful in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide typically involves the reaction of 6-methylpyridazine-3-carboxylic acid with a boronic ester. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like palladium(II) acetate. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 25-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are performed in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of boronic acids or borate esters.
Reduction: Formation of borohydrides or boranes.
Substitution: Formation of substituted boron compounds.
Scientific Research Applications
6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The compound can also participate in coordination chemistry, forming complexes with transition metals that can catalyze organic transformations.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide stands out due to its unique combination of a pyridazine ring and a dioxaborolane moiety. This structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C13H20BN3O3 |
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Molecular Weight |
277.13 g/mol |
IUPAC Name |
6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C13H20BN3O3/c1-9-6-7-10(17-16-9)11(18)15-8-14-19-12(2,3)13(4,5)20-14/h6-7H,8H2,1-5H3,(H,15,18) |
InChI Key |
SEHKRUOFNDKMPE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CNC(=O)C2=NN=C(C=C2)C |
Origin of Product |
United States |
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